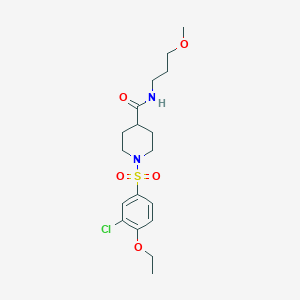
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, which play a key role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. This compound has also been shown to have anti-tumor activity by inhibiting the growth and division of cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide in lab experiments include its unique chemical structure and properties, as well as its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One direction is to further explore its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, research could be conducted to optimize the synthesis method for this compound, with the goal of reducing its cost and increasing its availability for scientific research.
Synthesemethoden
The synthesis of 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves several steps. The first step is the synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The final step involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with benzoyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This compound has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-15-6-8-17(9-7-15)23-27-24(32-28-23)19-4-2-3-5-20(19)31-14-21(29)26-18-12-10-16(11-13-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSEGSQUBHRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)






![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

